molecular formula C8H16O3 B2603447 2-Methoxy-2-(oxan-4-yl)ethan-1-ol CAS No. 1820641-39-1

2-Methoxy-2-(oxan-4-yl)ethan-1-ol

Cat. No.: B2603447
CAS No.: 1820641-39-1
M. Wt: 160.213
InChI Key: IMOUWWHRKBFKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(oxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol typically involves the reaction of 2-methoxyethanol with tetrahydropyran under acidic conditions. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the 2-methoxyethanol to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(oxan-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols or alkanes.

    Substitution: Various substituted ethers or amines.

Scientific Research Applications

2-Methoxy-2-(oxan-4-yl)ethan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(oxan-4-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. It can also form hydrogen bonds and participate in other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A simpler analog with similar reactivity but lacking the tetrahydropyran ring.

    Tetrahydropyran-4-ol: Contains the tetrahydropyran ring but lacks the methoxy group.

Uniqueness

2-Methoxy-2-(oxan-4-yl)ethan-1-ol is unique due to the presence of both the methoxy group and the tetrahydropyran ring, which confer distinct chemical and physical properties. This combination allows for a wide range of reactivity and applications that are not possible with simpler analogs .

Properties

IUPAC Name

2-methoxy-2-(oxan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-10-8(6-9)7-2-4-11-5-3-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOUWWHRKBFKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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